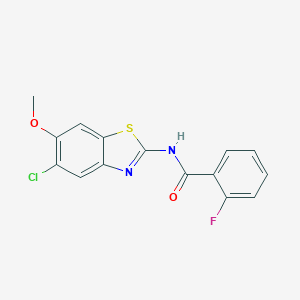

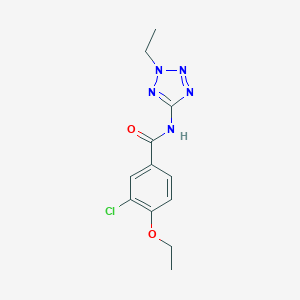

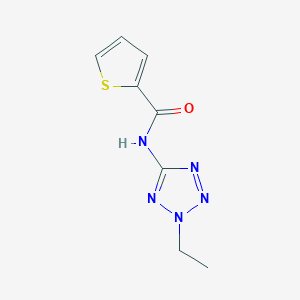

![molecular formula C25H18N4O3 B244600 N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as MBBC, is a chemical compound that has been extensively studied for its potential use as a fluorescent probe in biological and environmental applications. It is a member of the benzotriazole family of compounds, which have been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.

Mecanismo De Acción

The mechanism of action of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is based on its ability to undergo a photoinduced electron transfer (PET) process, which results in the emission of fluorescence. This process involves the transfer of an electron from the excited state of the benzotriazole moiety to the naphthalene moiety, resulting in the emission of light.

Biochemical and Physiological Effects:

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes. However, it is important to note that the use of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide in biological applications may require further investigation to fully understand its potential effects on living systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high sensitivity and selectivity for detecting biomolecules and pollutants. Additionally, N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is its relatively short fluorescence lifetime, which may limit its usefulness in certain applications.

Direcciones Futuras

There are several potential future directions for research involving N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new derivatives of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide that exhibit improved fluorescence properties, such as longer fluorescence lifetimes or increased quantum yields. Additionally, further investigation into the potential effects of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide on living systems may be warranted to fully understand its potential as a biological probe. Finally, the use of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide in environmental monitoring applications may also be an area of future research, particularly in the detection of emerging pollutants and contaminants.

Métodos De Síntesis

The synthesis of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that begins with the reaction of 2-amino-6-methylbenzotriazole with 1-naphthaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with 5-carboxy-1,3-benzodioxole to form the final product.

Aplicaciones Científicas De Investigación

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been widely used as a fluorescent probe in biological and environmental applications. It has been shown to be an effective tool for monitoring the binding of various biomolecules, including proteins, nucleic acids, and lipids. Additionally, N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been used to detect the presence of certain pollutants in the environment, such as polycyclic aromatic hydrocarbons (PAHs).

Propiedades

Fórmula molecular |

C25H18N4O3 |

|---|---|

Peso molecular |

422.4 g/mol |

Nombre IUPAC |

N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C25H18N4O3/c1-15-11-20-21(28-29(27-20)22-8-4-6-16-5-2-3-7-18(16)22)13-19(15)26-25(30)17-9-10-23-24(12-17)32-14-31-23/h2-13H,14H2,1H3,(H,26,30) |

Clave InChI |

ZKBIBBKNUMQKBT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC6=CC=CC=C65 |

SMILES canónico |

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC6=CC=CC=C65 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

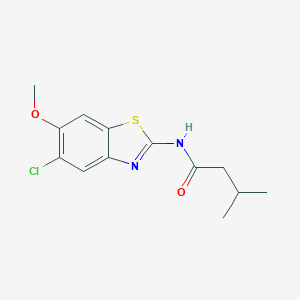

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

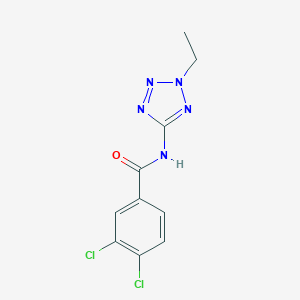

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)

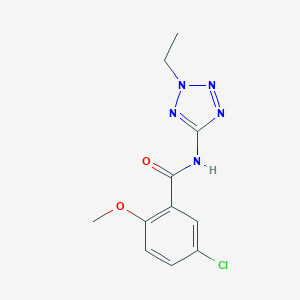

![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)

![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)